molecular formula C7H5BF2O3 B2481730 2,4-Difluoro-5-formylphenylboronic acid CAS No. 1413393-42-6

2,4-Difluoro-5-formylphenylboronic acid

Cat. No.: B2481730
CAS No.: 1413393-42-6
M. Wt: 185.92
InChI Key: WSZIQXVKISUBRY-UHFFFAOYSA-N
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Description

2,4-Difluoro-5-formylphenylboronic acid is an organoboron compound characterized by the presence of two fluorine atoms and a formyl group attached to a phenyl ring, which is further bonded to a boronic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed in aqueous or organic solvents.

Industrial Production Methods: Industrial production of 2,4-Difluoro-5-formylphenylboronic acid may involve large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,4-Difluoro-5-formylphenylboronic acid undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: 2,4-Difluoro-5-carboxyphenylboronic acid.

    Reduction: 2,4-Difluoro-5-hydroxymethylphenylboronic acid.

    Substitution: Various substituted phenylboronic acids depending on the nucleophile used.

Comparison with Similar Compounds

  • 2-Fluorophenylboronic acid
  • 3,5-Difluoro-4-formylphenylboronic acid
  • 4-Formylphenylboronic acid

Comparison: 2,4-Difluoro-5-formylphenylboronic acid is unique due to the presence of two fluorine atoms and a formyl group on the phenyl ring. This combination of substituents imparts distinct electronic properties, such as increased acidity and enhanced reactivity in nucleophilic substitution reactions . Compared to other similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

(2,4-difluoro-5-formylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BF2O3/c9-6-2-7(10)5(8(12)13)1-4(6)3-11/h1-3,12-13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSZIQXVKISUBRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1F)F)C=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BF2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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